molecular formula C14H13N3O2S B13944779 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- CAS No. 63886-03-3

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)-

Cat. No.: B13944779
CAS No.: 63886-03-3
M. Wt: 287.34 g/mol
InChI Key: VDQYNZNGGXUOIU-UHFFFAOYSA-N
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Description

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrido-benzothiazine core, followed by the introduction of the carboxamide and hydroxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrido[3,2-b][1,4]benzothiazine
  • Isothipendyl
  • Prothipendyl

Uniqueness

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

63886-03-3

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

N-(2-hydroxyethyl)pyrido[3,2-b][1,4]benzothiazine-10-carboxamide

InChI

InChI=1S/C14H13N3O2S/c18-9-8-16-14(19)17-10-4-1-2-5-11(10)20-12-6-3-7-15-13(12)17/h1-7,18H,8-9H2,(H,16,19)

InChI Key

VDQYNZNGGXUOIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)C(=O)NCCO

Origin of Product

United States

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